molecular formula C16H14F3NO2 B5984973 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5984973
M. Wt: 309.28 g/mol
InChI Key: DMMNGWBJQIRQQK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both methoxy and trifluoromethyl functional groups

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-14-8-3-2-5-11(14)9-15(21)20-13-7-4-6-12(10-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMNGWBJQIRQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 3-(trifluoromethyl)aniline to yield the desired acetamide.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions with inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive intermediates from decomposing.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, leading to more potent and longer-lasting effects. The methoxy group can also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

    2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-en-1-one: This compound has a similar structure but with a different functional group, which can lead to different biological activities.

    2-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]benzamide: Another structurally similar compound with potential differences in pharmacokinetic and pharmacodynamic properties.

Uniqueness: The unique combination of methoxy and trifluoromethyl groups in 2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide provides a distinct set of chemical and biological properties that can be leveraged in various applications. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making this compound a valuable candidate for further research and development.

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